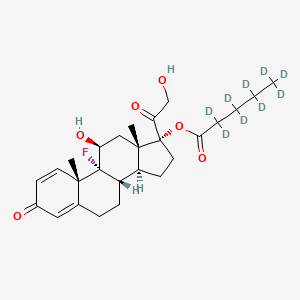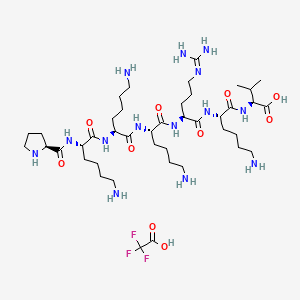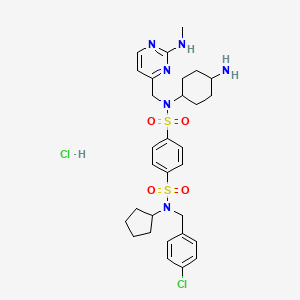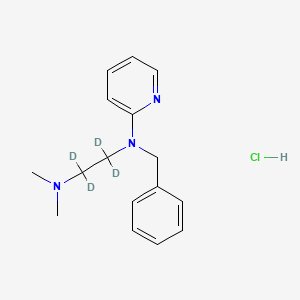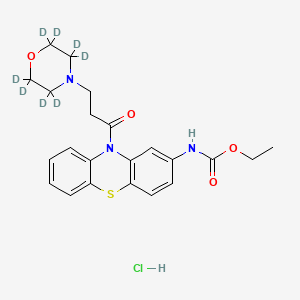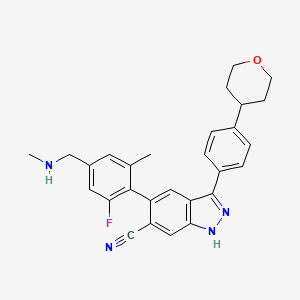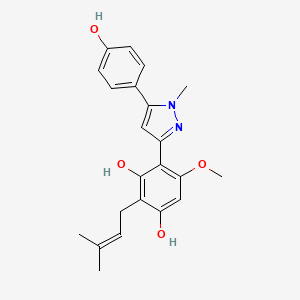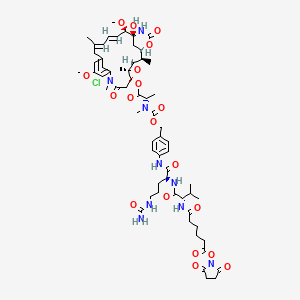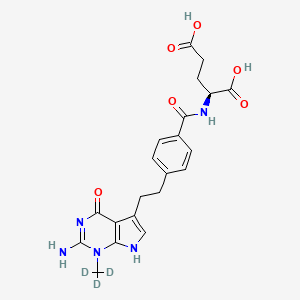
N-Methyl Pemetrexed-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl Pemetrexed-d3 is a deuterated derivative of N-Methyl Pemetrexed, an antifolate antineoplastic agent. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Pemetrexed. The deuterium atoms in this compound replace the hydrogen atoms, which can help in tracing the compound in biological systems using mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Pemetrexed-d3 involves the condensation of benzoic acid with diethyl L-glutamate in the presence of 2-chloro-4,6-dimethoxytriazine and N-methylmorpholine to form an active ester. This ester is then reacted with N-methylated Pemetrexed to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl Pemetrexed-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
N-Methyl Pemetrexed-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study the metabolic pathways of Pemetrexed.
Biology: Helps in understanding the biological interactions and effects of Pemetrexed at the molecular level.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Pemetrexed.
Industry: Employed in the development of new antifolate drugs and in quality control processes.
Mécanisme D'action
N-Methyl Pemetrexed-d3 exerts its effects by inhibiting several key enzymes involved in folate metabolism and purine and pyrimidine synthesis. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, this compound disrupts DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: Another antifolate drug that inhibits dihydrofolate reductase.
Raltitrexed: Inhibits thymidylate synthase and is used in the treatment of colorectal cancer.
Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness
N-Methyl Pemetrexed-d3 is unique due to the presence of deuterium atoms, which make it particularly useful in tracing studies using mass spectrometry. This allows for more precise and accurate pharmacokinetic and pharmacodynamic studies compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C21H23N5O6 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[2-[2-amino-4-oxo-1-(trideuteriomethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30)/t14-/m0/s1/i1D3 |
Clé InChI |
JKULRGFPYBAJTE-FVELLDLOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C1N |
SMILES canonique |
CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


